molecular formula C16H9BrO B12325385 Benzo[b]naphtho[1,2-d]furan, 5-bromo-

Benzo[b]naphtho[1,2-d]furan, 5-bromo-

Cat. No.: B12325385
M. Wt: 297.14 g/mol
InChI Key: BCHKGTACONSUPC-UHFFFAOYSA-N
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Description

Benzo[b]naphtho[1,2-d]furan is a polycyclic aromatic heterocycle composed of fused benzene and naphthalene rings bridged by an oxygen atom in the furan moiety. The 5-bromo derivative introduces a bromine substituent at the C5 position, altering its electronic and steric properties. Key characteristics include:

  • Molecular formula: C₁₆H₉BrO (inferred from parent compound C₁₆H₁₀O with Br substitution) .
  • Molecular weight: ~297.15 g/mol (218.25 g/mol for parent + 79.9 g/mol for Br).
  • For example, 11-bromo-benzo[b]naphtho[1,2-d]furan (CAS 1898210-08-6) is reported with a molecular weight of 297.15 g/mol .

Properties

Molecular Formula

C16H9BrO

Molecular Weight

297.14 g/mol

IUPAC Name

5-bromonaphtho[2,1-b][1]benzofuran

InChI

InChI=1S/C16H9BrO/c17-13-9-15-16(11-6-2-1-5-10(11)13)12-7-3-4-8-14(12)18-15/h1-9H

InChI Key

BCHKGTACONSUPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4O3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]naphtho[1,2-d]furan, 5-bromo- typically involves the bromination of benzo[b]naphtho[1,2-d]furan. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in a solvent like carbon tetrachloride (CCl4) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of bromine and radical initiators.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]naphtho[1,2-d]furan, 5-bromo- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Benzo[b]naphtho[1,2-d]furan, 5-bromo- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Benzo[b]naphtho[1,2-d]furan, 5-bromo- involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the compound. The furan ring can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Brominated Derivatives of Benzo[b]naphtho[1,2-d]furan

Bromination position significantly impacts reactivity and applications. Selected examples from and :

Compound Name Molecular Formula Substituent Position Synthesis Yield Physical State Key Applications/Notes References
5-Bromo-Benzo[b]naphtho[1,2-d]furan (inferred) C₁₆H₉BrO C5 Not reported Solid (inferred) Potential OLED material
3-Bromo-9,10-dihydro-8H-cyclopenta[b]naphtho[1,2-d]furan (7h) C₁₅H₁₃BrO C3 61% White solid Synthetic intermediate; lower yield due to steric hindrance
11-Bromo-Benzo[b]naphtho[1,2-d]furan C₁₆H₉BrO C11 Not reported Not reported Electronic material precursor

Key Findings :

  • Bromine at C3 (as in 7h) reduces yield (61%) compared to non-brominated analogs (e.g., 7g: 87%) due to steric challenges .
  • Bromine’s electron-withdrawing nature enhances stability and optoelectronic properties, making brominated derivatives suitable for light-emitting diodes (OLEDs) .

Heteroatom-Substituted Analogs

Replacing oxygen with sulfur or altering ring saturation modifies chemical behavior:

Compound Name Molecular Formula Heteroatom Key Properties/Applications References
Benzo[b]naphtho[1,2-d]thiophene C₁₆H₁₀S Sulfur Environmental pollutant; detected in coal tar . Used in fluorescence turn-on materials .
8,9,10,11-Tetrahydro-7H-cyclohepta[b]naphtho[2,1-d]furan (7f) C₁₇H₁₆O Oxygen (saturated rings) Higher thermal stability; synthesized in 84% yield

Key Findings :

  • Sulfur analogs (e.g., benzo[b]naphtho[1,2-d]thiophene) exhibit distinct electronic properties, enabling applications in photochromic materials .
  • Saturated rings (e.g., 7f) improve thermal stability but may reduce aromatic conjugation .

Natural and Functionalized Derivatives

Natural products and functionalized derivatives highlight bioactivity and structural diversity:

Compound Name Molecular Formula Functional Groups Bioactivity/Applications References
Usambarin A (1) C₂₄H₁₆O₃ Natural benzo[b]naphtho[2,1-d]furan Moderate antibacterial activity against B. subtilis; non-cytotoxic
Chloro-substituted analogs C₁₆H₉ClO Chlorine Enhanced anticancer activity compared to methyl groups

Key Findings :

  • Electron-withdrawing groups (e.g., Br, Cl) enhance bioactivity by increasing electrophilicity .

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